molecular formula C21H18F2N2O2 B3949077 2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione

2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B3949077
M. Wt: 368.4 g/mol
InChI Key: VKSAHHMZOVAIDT-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a piperidine ring and a difluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-(3,4-difluoroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-16-9-8-13(12-17(16)23)24-18-19(25-10-4-1-5-11-25)21(27)15-7-3-2-6-14(15)20(18)26/h2-3,6-9,12,24H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSAHHMZOVAIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluoroaniline with a naphthalene derivative under specific conditions to introduce the difluorophenyl group. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the dihydronaphthalene-1,4-dione core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The difluorophenyl group and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Difluorophenyl)amino]-3-(morpholin-1-YL)-1,4-dihydronaphthalene-1,4-dione
  • 2-[(3,4-Difluorophenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione
  • 2-[(3,4-Difluorophenyl)amino]-3-(azepan-1-YL)-1,4-dihydronaphthalene-1,4-dione

Uniqueness

The uniqueness of 2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione lies in its specific substitution pattern and the presence of both the difluorophenyl group and piperidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione
Reactant of Route 2
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2-[(3,4-Difluorophenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione

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